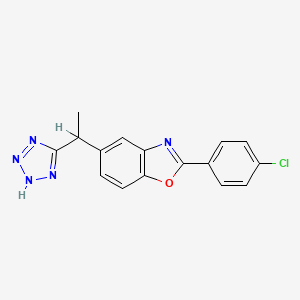
2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole is a synthetic organic compound that features a benzoxazole core substituted with a chlorophenyl group and a tetrazolyl ethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Tetrazolyl Ethyl Group: This could be done through a nucleophilic substitution reaction where a tetrazole derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole moiety.
Reduction: Reduction reactions might target the nitro groups if present in intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzoxazole or chlorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)benzoxazole: Lacks the tetrazolyl ethyl group.
5-(1-(5-Tetrazolyl)ethyl)benzoxazole: Lacks the chlorophenyl group.
2-Phenylbenzoxazole: Lacks both the chlorophenyl and tetrazolyl ethyl groups.
Uniqueness
The presence of both the chlorophenyl and tetrazolyl ethyl groups in 2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
CAS No. |
54785-35-2 |
|---|---|
Molecular Formula |
C16H12ClN5O |
Molecular Weight |
325.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[1-(2H-tetrazol-5-yl)ethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H12ClN5O/c1-9(15-19-21-22-20-15)11-4-7-14-13(8-11)18-16(23-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20,21,22) |
InChI Key |
HWYDUXWJTPHYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















